2-Chloro-4-hydroxyphenylboronic acid

Vue d'ensemble

Description

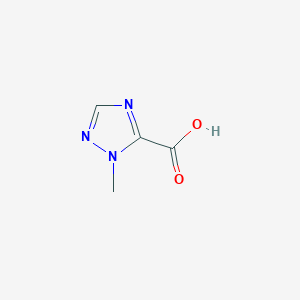

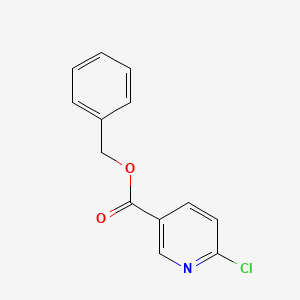

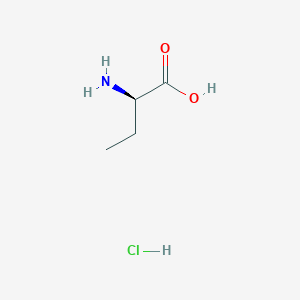

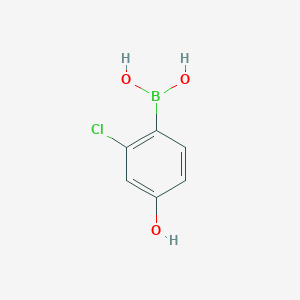

2-Chloro-4-hydroxyphenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of 2-Chloro-4-hydroxyphenylboronic acid generally involves the following steps :- Treating 2-chloro-4-hydroxyphenyl trimethyl borate with alkali, and through hydrolysis, replacing the trimethyl group with a hydroxyl group to obtain 2-chloro-4-hydroxyphenylboronic acid .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-hydroxyphenylboronic acid consists of a phenyl ring with a chlorine atom and a hydroxyl group attached to it, and a boronic acid group .Chemical Reactions Analysis

Pinacol boronic esters, such as 2-Chloro-4-hydroxyphenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but recent research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

2-Chloro-4-hydroxyphenylboronic acid has a molecular weight of 172.38 . It is a solid at room temperature . The boiling point is predicted to be 380.7±52.0 °C , and the density is predicted to be 1.49±0.1 g/cm3 .Applications De Recherche Scientifique

Bioorthogonal Coupling Reactions

- Rapid Formation of a Stable Boron-Nitrogen Heterocycle in Dilute, Neutral Aqueous Solution for Bioorthogonal Coupling Reactions: This study by Dilek et al. (2015) highlights the use of boronic acids in forming a stable product, beneficial for protein conjugation and reactions under physiologically compatible conditions (Ozlem Dilek, Zhen Lei, Kamalika Mukherjee, & S. Bane, 2015).

Fluorescence Quenching

- Exploring the Mechanism of Fluorescence Quenching in Two Biologically Active Boronic Acid Derivatives Using Stern-Volmer Kinetics: This research by Geethanjali et al. (2015) investigates the fluorescence quenching properties of boronic acid derivatives, with implications for biochemical and analytical applications (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).

Molecularly Imprinted Polymer Particles

- Competitive Assay of 2,4-Dichlorophenoxyacetic Acid Using a Polymer Imprinted with an Electrochemically Active Tracer Closely Related to the Analyte: Schöllhorn et al. (2000) employed a related boronic acid for the analysis of herbicides, demonstrating the utility of boronic acids in environmental monitoring (B. Schöllhorn, Catherine Maurice, Gwénaëlle Flohic, & B. Limoges, 2000).

Synthesis of Pharmaceutical Derivatives

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects: Ikram et al. (2015) report on the synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions involving boronic acids, highlighting their role in medicinal chemistry (H. Ikram, N. Rasool, Gulraiz Ahmad, et al., 2015).

Supramolecular Architecture

- Supramolecular Architecture in Some 4-Halophenylboronic Acids: Shimpi et al. (2007) investigated the crystal structures of halophenylboronic acids, including studies relevant to 2-Chloro-4-hydroxyphenylboronic acid, underscoring their importance in crystallography and materials science (M. R. Shimpi, N. Seethalekshmi, & V. Pedireddi, 2007).

Safety And Hazards

2-Chloro-4-hydroxyphenylboronic acid is classified as a warning hazard . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

(2-chloro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBQMBXPVAUMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669988 | |

| Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxyphenylboronic acid | |

CAS RN |

766549-26-2 | |

| Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)